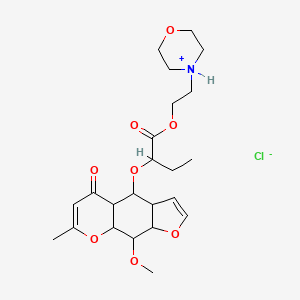
Rhodium carbide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium carbide is a compound consisting of rhodium and carbon. It is known for its unique properties, including high hardness, thermal stability, and catalytic activity. These characteristics make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium carbide can be synthesized through several methods. One common approach involves the reaction of rhodium metal with carbon at high temperatures. This process typically requires temperatures above 1000°C to ensure the formation of the carbide phase. Another method involves the use of organometallic precursors, where rhodium complexes are decomposed in the presence of a carbon source to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using chemical vapor deposition (CVD) techniques. This method involves the decomposition of rhodium-containing gases in the presence of a carbon source at elevated temperatures, resulting in the deposition of this compound on a substrate .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields rhodium oxide and carbon dioxide, while reduction produces rhodium metal and hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Rhodium carbide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which rhodium carbide exerts its effects is primarily through its catalytic activity. This compound can facilitate various chemical transformations by providing active sites for reactions to occur. These active sites are typically associated with the rhodium atoms, which can interact with reactant molecules and lower the activation energy required for the reaction .
Molecular Targets and Pathways: In biological systems, this compound complexes can interact with cellular components, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Tungsten Carbide: Known for its extreme hardness and use in cutting tools.
Titanium Carbide: Used in wear-resistant coatings and high-temperature applications.
Molybdenum Carbide: Utilized in catalysis and as a component in hard materials.
Eigenschaften
CAS-Nummer |
37306-47-1 |
|---|---|
Molekularformel |
C2HRh- |
Molekulargewicht |
127.93 g/mol |
IUPAC-Name |
ethyne;rhodium |
InChI |
InChI=1S/C2H.Rh/c1-2;/h1H;/q-1; |
InChI-Schlüssel |
KDLGVRUCSDLWQO-UHFFFAOYSA-N |
Kanonische SMILES |
C#[C-].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




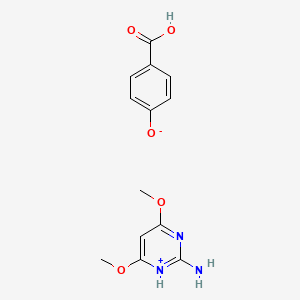
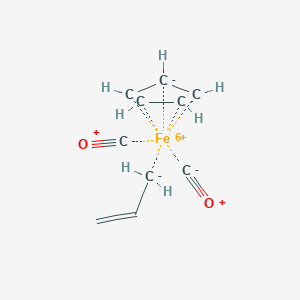

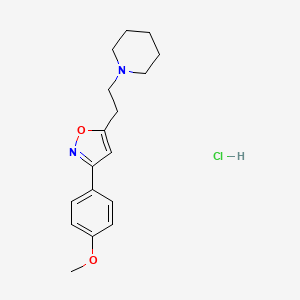
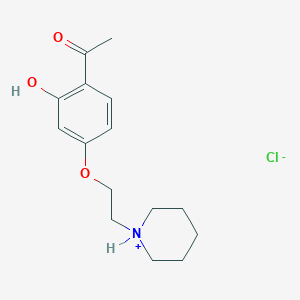



![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)


